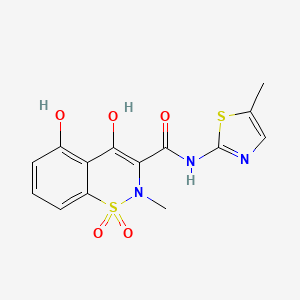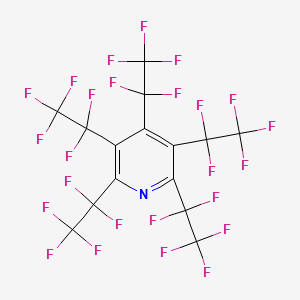
Pyridine, pentakis(pentafluoroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, pentakis(pentafluoroethyl)- is a highly fluorinated heterocyclic compound. It is characterized by the presence of five pentafluoroethyl groups attached to a pyridine ring. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyridine, pentakis(pentafluoroethyl)- can be synthesized through the reaction of pentafluoropyridine with tetrafluoroethylene in the presence of caesium fluoride in dimethylformamide. This reaction produces a mixture of perfluoroalkylated pyridines, including perfluoro-4-ethyl-, -2,4-diethyl-, -2,4,5-triethyl-, -2,3,4,6-tetraethyl-, and -pentaethyl-pyridines .
Industrial Production Methods
The industrial production of pyridine, pentakis(pentafluoroethyl)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques ensures the isolation of the desired compound from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, pentakis(pentafluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The pentafluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various perfluoroalkylated pyridine derivatives, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
Pyridine, pentakis(pentafluoroethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of high-performance materials and as a component in specialty chemicals
Mécanisme D'action
The mechanism of action of pyridine, pentakis(pentafluoroethyl)- involves its interaction with various molecular targets and pathways. The compound’s high fluorine content and unique structure allow it to interact with specific enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluoroalkylated Pyridines: Compounds such as perfluoro-4-ethyl-, -2,4-diethyl-, -2,4,5-triethyl-, and -2,3,4,6-tetraethyl-pyridines share similar structural features with pyridine, pentakis(pentafluoroethyl)-.
Other Fluorinated Heterocycles: Compounds like pentafluoropyridine and other highly fluorinated heterocycles exhibit similar chemical properties.
Uniqueness
Pyridine, pentakis(pentafluoroethyl)- is unique due to its high degree of fluorination and the presence of five pentafluoroethyl groups. This gives it exceptional thermal stability and resistance to chemical reactions, making it a valuable compound for specialized applications in various fields .
Propriétés
Numéro CAS |
20017-53-2 |
|---|---|
Formule moléculaire |
C15F25N |
Poids moléculaire |
669.13 g/mol |
Nom IUPAC |
2,3,4,5,6-pentakis(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C15F25N/c16-6(17,11(26,27)28)1-2(7(18,19)12(29,30)31)4(9(22,23)14(35,36)37)41-5(10(24,25)15(38,39)40)3(1)8(20,21)13(32,33)34 |
Clé InChI |
DRMKQHAVQKBFGA-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=NC(=C1C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


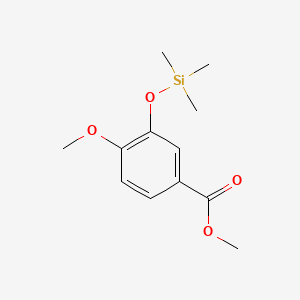
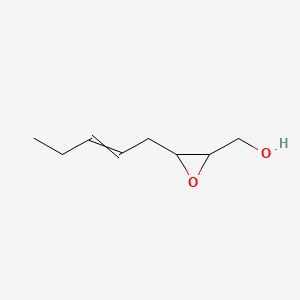
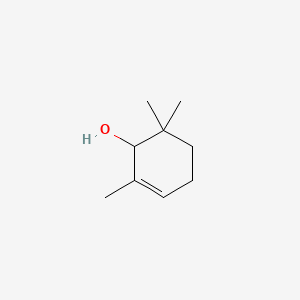
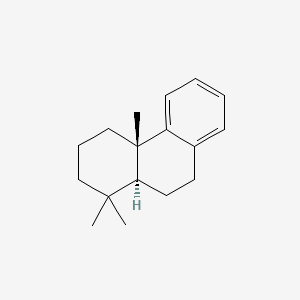
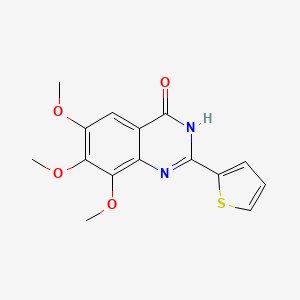
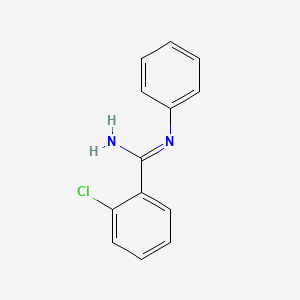

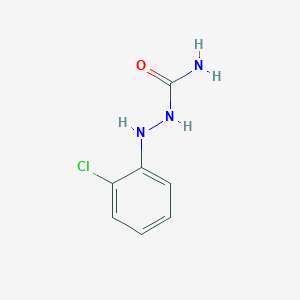
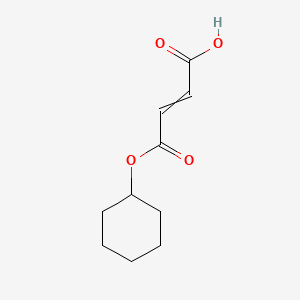
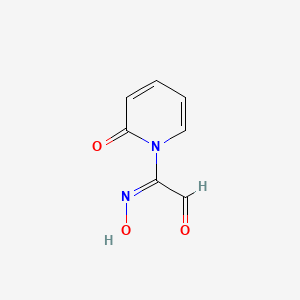
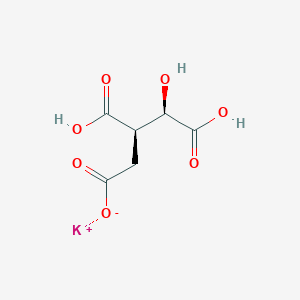

![Acenaphtho[5,4-d][1,3]thiazole](/img/structure/B13816480.png)
